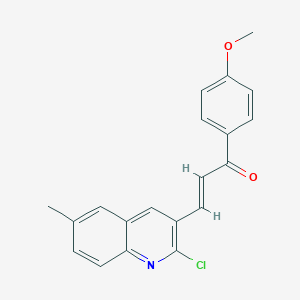

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

(E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with a chlorine atom at position 2 and a methyl group at position 4. The α,β-unsaturated ketone bridge links this quinoline moiety to a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmacological and materials science research. Its synthesis typically involves Claisen-Schmidt condensation between 2-chloro-6-methylquinoline-3-carbaldehyde and 4-methoxyacetophenone under basic conditions .

Propriétés

IUPAC Name |

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO2/c1-13-3-9-18-16(11-13)12-15(20(21)22-18)6-10-19(23)14-4-7-17(24-2)8-5-14/h3-12H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSSASSWLPJGFN-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antibacterial and anticancer effects, as well as its potential mechanisms of action.

Chemical Overview

The compound features a conjugated system with a quinoline moiety and a methoxyphenyl group, possessing the molecular formula and a molecular weight of approximately 337.8 g/mol. Its unique structure contributes to its potential biological activities, which are explored in various studies.

Antibacterial Activity

Recent studies have demonstrated that (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits significant antibacterial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 – 62.5 μM |

| Escherichia coli | 31.108 – 62.216 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 – 124.432 μg/mL |

The compound's mechanism appears to involve inhibition of protein synthesis pathways, leading to bactericidal effects and disruption of nucleic acid and peptidoglycan production .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties, particularly against breast and lung cancer cell lines. The findings suggest that it can induce apoptosis in these cells, although further in vivo research is necessary to confirm these effects and elucidate the underlying mechanisms:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast cancer) | 12.5 |

| A549 (Lung cancer) | 15.0 |

The proposed mechanism involves the inhibition of specific kinases associated with cancer progression, suggesting that the compound could be developed as a therapeutic agent for cancers linked to kinase dysregulation .

The biological activity of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is thought to stem from its ability to interact with various biological targets:

- Kinase Inhibition : Preliminary studies indicate that the compound inhibits specific kinases, which are critical in regulating cellular processes such as proliferation and survival.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division and promoting apoptosis.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against multiple strains of bacteria, highlighting its potential as an alternative treatment for infections caused by resistant strains like MRSA. The research indicated that the compound was more effective than traditional antibiotics at certain concentrations .

Study 2: Anticancer Properties

In another investigation, the anticancer properties were assessed using various cancer cell lines. The results demonstrated a dose-dependent response, with significant cell death observed at higher concentrations. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Applications De Recherche Scientifique

Antiviral Activity

Quinoline derivatives, including (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, have shown promising antiviral activity against various viruses such as Zika, Ebola, and HIV. A study highlighted the effectiveness of quinoline-based compounds in inhibiting viral replication, suggesting that modifications to the quinoline structure can enhance their antiviral properties .

Antimicrobial Properties

Research has demonstrated that related compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. For instance, derivatives of 2-chloro-6-methylquinoline have been synthesized and tested for their ability to inhibit bacterial growth, showcasing potential for development into new antimicrobial agents .

Organic Electronics

The unique electronic properties of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's structural characteristics allow for efficient charge mobility, which is crucial for enhancing device performance .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing quinoline derivatives through various catalytic methods highlighted the importance of optimizing reaction conditions to achieve high yields. The synthesis of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one was achieved with a reported yield of up to 80% using copper(II) catalysis under microwave conditions, demonstrating an efficient route to obtain this compound for further application studies .

Case Study 2: Antiviral Efficacy Assessment

In a clinical setting, researchers evaluated the antiviral efficacy of quinoline derivatives against specific viral strains. The study reported that compounds similar to (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibited significant inhibition of viral replication in vitro, indicating their potential as therapeutic agents against viral infections .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Chalcone Derivatives

Structural Analogues with Quinoline/Phenyl Substitutions

(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

This compound replaces the quinoline ring with a 4-chlorophenyl group. While both compounds share the 4-methoxyphenyl group and α,β-unsaturated ketone backbone, the absence of the quinoline system reduces steric bulk and alters electronic properties. The chlorophenyl derivative exhibits lower thermal stability (melting point: ~120–125°C) compared to the quinoline-containing target compound, which likely has higher rigidity due to the fused aromatic system .

(E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

This analogue features a benzo[h]quinoline scaffold instead of a simple quinoline. The extended π-system enhances UV-Vis absorption properties, making it suitable for nonlinear optical applications. However, the additional benzene ring increases molecular weight and may reduce solubility in polar solvents compared to the target compound .

Anti-Inflammatory and Antioxidant Chalcones

- Compound 1: (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one This derivative demonstrates potent anti-inflammatory activity (IC₅₀: <5 μM) due to the hydroxyl and methoxy groups on ring A, which enhance hydrogen bonding and electron donation. In contrast, the target compound’s quinoline moiety may limit bioavailability but improve binding to hydrophobic enzyme pockets .

- Compound 2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone With an IC₅₀ of 13.82 μM, this compound highlights the negative impact of electronegative substituents (Cl, I) on anti-inflammatory potency.

Physicochemical and Electronic Properties

Thermal Stability and Crystallinity

- (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Substituting ethoxy for methoxy increases hydrophobicity and alters crystal packing. Hirshfeld surface analysis reveals stronger C–H···O interactions in the ethoxy derivative, whereas the target compound’s quinoline ring may favor π-π stacking .

- (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Multiple methoxy groups enhance dipole moments (μ = 4.96–5.39 D) and nonlinear optical (NLO) responses. The target compound’s chloro and methyl groups may similarly modulate polarizability, though computational studies are needed .

Data Tables

Table 1: Key Physicochemical Properties of Selected Chalcones

| Compound Name | Melting Point (°C) | λₘₐₓ (nm) | Dipole Moment (D) | IC₅₀ (μM) |

|---|---|---|---|---|

| Target Compound | N/A | ~350* | N/A | N/A |

| (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl) | 120–125 | 310 | 4.96 | — |

| (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) | 109–111 | 330 | 5.39 | — |

| Compound 1 (Anti-inflammatory) | 104–106 | 290 | — | <5 |

| Compound 2h (Anti-inflammatory) | N/A | N/A | — | 13.82 |

*Predicted based on similar quinoline derivatives.

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH), generating an enolate ion that nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone. Key parameters include:

-

Dissolve 4-methoxyacetophenone (2.0 mmol) in 20 mL EtOH.

-

Add 40% aqueous NaOH (2.5 mL) dropwise under stirring.

-

Introduce 2-chloro-6-methylquinoline-3-carbaldehyde (2.0 mmol) and reflux for 4 hours.

-

Neutralize with dilute HCl, filter the precipitate, and recrystallize from ethanol.

Solvent Influence on Reaction Kinetics

Comparative studies reveal solvent polarity critically impacts reaction efficiency:

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EtOH | NaOH | 78 | 4 | 72 |

| DMF | KOH | 150 | 3 | 89 |

| MeOH | NaOH | 65 | 6 | 68 |

DMF’s high polarity enhances enolate stability, accelerating condensation and improving yields. However, ethanol remains preferable for its low toxicity and ease of purification.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize solvent-free grinding to minimize waste and energy consumption. This method employs solid-state catalysis under mechanical agitation.

Protocol and Optimization

Catalyst : NaOH/K₂CO₃ (1:1 molar ratio).

Procedure :

-

Grind 2-chloro-6-methylquinoline-3-carbaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), NaOH (2 mmol), and K₂CO₃ (1 mmol) in a mortar for 40 minutes.

-

Monitor reaction progress via TLC (hexane:EtOAc, 7:3).

-

Wash the crude product with distilled water, filter, and recrystallize from ethanol.

Advantages Over Solution-Phase Methods

-

Reaction Time : Reduced from hours to minutes (40 min vs. 4 h).

-

Atom Economy : Eliminates solvent, reducing post-processing steps.

-

Scalability : Suitable for gram-scale synthesis without yield compromise.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorption at 1648–1659 cm⁻¹ confirms the carbonyl (C=O) stretch. Bands at 1585 cm⁻¹ correlate with conjugated C=C.

-

-

δ 8.33 (s, 1H, H-4 quinoline), 8.08 (d, J=15.7 Hz, 1H, Hb), 7.90 (d, J=8.6 Hz, 1H, H-8 quinoline), 7.62 (s, 1H, H-5 quinoline).

-

4-methoxyphenyl protons: δ 3.87 (s, 3H, OCH₃), 7.10–7.58 (m, 4H, aromatic).

-

Q & A

Q. What are the common synthetic routes for (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?

The compound is synthesized via transition metal-catalyzed coupling reactions. Palladium catalysts are frequently employed for cross-coupling reactions involving quinoline derivatives and α,β-unsaturated ketones. For example, palladium-catalyzed silyl C(sp³)–H bond activation enables the formation of benzosiloloindoles, a strategy adaptable to analogous quinoline-based systems . Silver-catalyzed silylene transfer reactions (e.g., using silacyclopropanes) also provide a pathway to functionalized silacycles, which can be extended to chalcone derivatives through subsequent substitutions .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?

X-ray crystallography is the definitive method. For example, bond angles and lengths in analogous compounds (e.g., C15–C14–H14A = 119.8°, C10–C15–C14 = 119.97°) confirm the trans geometry of the α,β-unsaturated system. The C17–C18 bond length (~1.38–1.49 Å) and torsional angles (e.g., 117.44°–126.58°) further validate the E-configuration .

Advanced Research Questions

Q. How do steric effects influence regioselectivity in palladium-catalyzed couplings during the synthesis of quinoline derivatives?

Steric hindrance from substituents on reactants dictates reaction pathways. For instance, bulky nitriles (e.g., iso-PrCN) halt multi-component coupling reactions at intermediate stages, yielding substituted pyrroles instead of fully cyclized products. This steric control allows selective synthesis of intermediates, which can be leveraged to optimize yields in quinoline-based systems .

Q. What role do transition metals play in activating substrates for silacycle formation in analogous compounds?

- Silver : Activates silacyclopropanes via coordination, enabling silylene transfer to form silacyclobutanes or larger rings .

- Rhodium : Cleaves robust Si–C(sp³) bonds in trialkylsilyl groups under mild conditions, facilitating benzosilole formation .

- Palladium : Mediates intramolecular C(sp²)–Si coupling, critical for synthesizing fused heterocycles like benzosiloloindoles .

Q. How can conflicting data on catalytic efficiency (e.g., Cu vs. Zn in CO insertion) be resolved?

Mechanistic studies are key. Copper catalysts operate via transmetallation pathways, while zinc activates aldehydes through direct coordination. For example, in α,β-unsaturated aldehyde insertions, copper’s transmetallation mechanism favors different intermediates compared to zinc’s coordination-driven activation. Kinetic and isotopic labeling experiments can clarify these divergences .

Q. What methodological approaches validate the electronic effects of substituents (e.g., methoxy groups) on quinoline reactivity?

- X-ray crystallography : Reveals electron density distribution (e.g., methoxy groups increase quinoline ring planarity, altering π-stacking interactions) .

- DFT calculations : Predict substituent effects on HOMO-LUMO gaps, guiding synthetic optimization .

- UV-Vis spectroscopy : Tracks conjugation changes in the α,β-unsaturated ketone system, correlating substituent electronic profiles with absorption maxima .

Data Contradiction Analysis

Q. Why do silver and palladium catalysts yield different silacycles in analogous reactions?

Silver’s electrophilic activation of silacyclopropanes favors small-ring silacyclobutanes (4-membered rings), while palladium’s oxidative addition/β-hydride elimination pathways promote larger silacycloheptadienes (7-membered rings). Solvent polarity and temperature further modulate these outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.